

Unraveling the Stereochemistry of Isocolumbin: A Technical Guide

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Compound of Interest

Compound Name: *Isocolumbin*

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Isocolumbin, a clerodane diterpene lactone, has garnered significant interest within the scientific community due to its diverse biological activities, including potential applications in drug development. A thorough understanding of its three-dimensional structure, or stereochemistry, is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the stereochemistry of **isocolumbin**, detailing the experimental methodologies used for its determination and presenting key quantitative data.

The Absolute Configuration of Isocolumbin

The absolute stereochemistry of **isocolumbin** has been unequivocally established as (1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.0^{2,11}.0^{3,8}]hexadec-15-ene-7,13-dione.^[1] This complex arrangement of chiral centers dictates the molecule's unique shape and, consequently, its biological function.

The definitive determination of **isocolumbin**'s stereochemistry was achieved through X-ray crystallographic analysis of a heavy-atom derivative.^[2] This powerful technique provides a precise map of the atomic arrangement in a crystalline solid, allowing for the unambiguous assignment of the absolute configuration of chiral centers.

Quantitative Stereochemical Data

A summary of the key quantitative data that defines the stereochemistry of **isocolumbin** is presented below.

Parameter	Value	Method	Reference
Absolute Configuration	(1R,2S,3S,5S,8S,11R,12R)	X-ray Crystallography	[1]
Specific Optical Rotation ([α]D)	Data not available in searched literature	Polarimetry	
Crystallographic Data (for derivative)			
Crystal System	Tetragonal	X-ray Diffraction	[2]
Space Group	P4 ₁ 2 ₁ 2	X-ray Diffraction	[2]
Unit Cell Dimensions	a = b = 9.68 Å, c = 70.79 Å	X-ray Diffraction	[2]

Experimental Protocols

The determination of the complex stereostructure of **isocolumbin** relies on a combination of sophisticated analytical techniques.

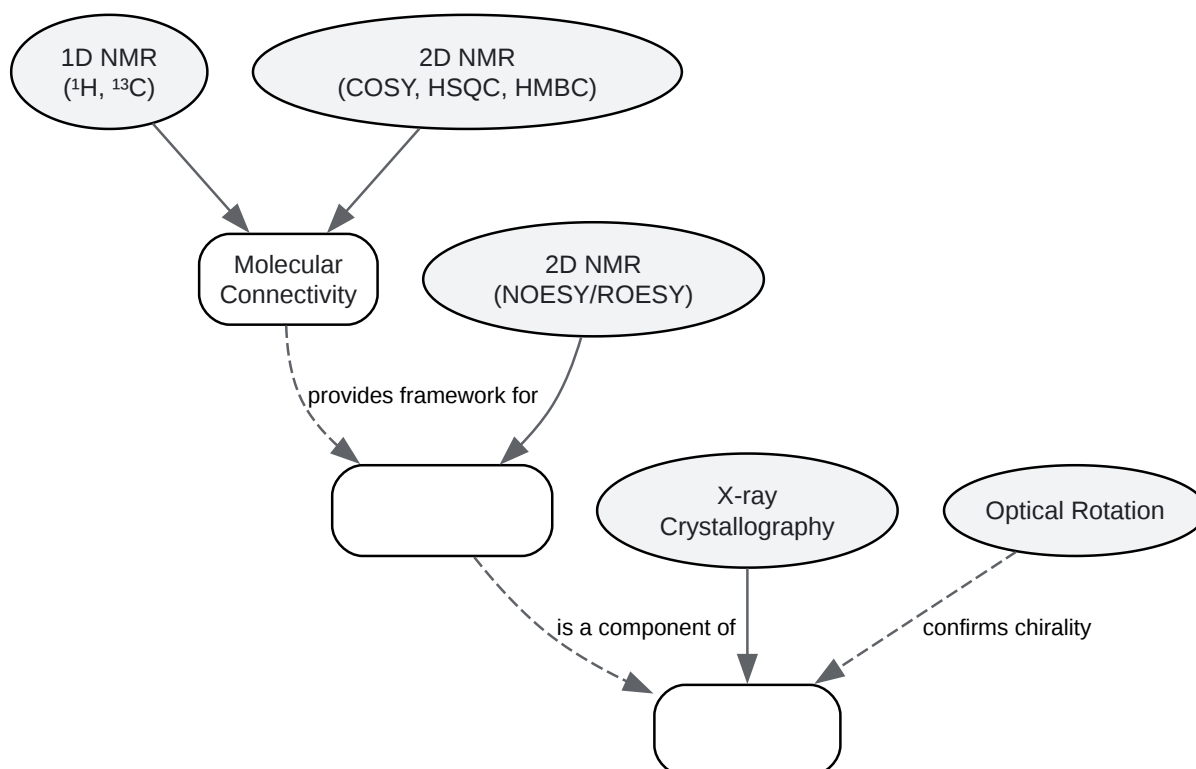
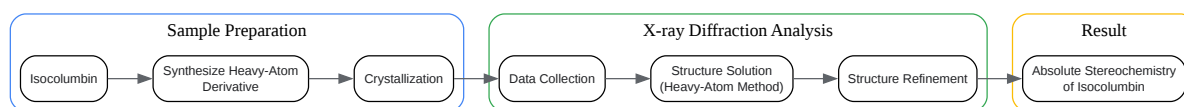
X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules.[3][4][5] Due to the challenges in obtaining suitable crystals of **isocolumbin** itself, a derivative was synthesized to facilitate the analysis.

Methodology for the X-ray Analysis of the 1-p-iodophenyl-3-phenylpyrazoline Adduct of **Isocolumbin**: [2]

- **Crystal Preparation:** A suitable heavy-atom derivative, the 1-p-iodophenyl-3-phenylpyrazoline adduct of **isocolumbin**, was prepared. This derivative was crystallized as a monoacetone solvate.

- **Data Collection:** A single crystal of the derivative was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction patterns were recorded as the crystal was rotated.
- **Structure Solution:** The positions of the iodine atoms were determined first (heavy-atom method). This information was then used to determine the phases of the diffraction data. A three-dimensional electron density map was calculated, revealing the positions of all other atoms in the molecule.
- **Structure Refinement:** The initial structural model was refined using least-squares methods to achieve the best possible fit with the experimental diffraction data. The final R-factor over 1860 independent reflections was 9.5%.^[2]



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